![molecular formula C6H7IO2 B14899215 (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound featuring an iodomethyl group and an oxabicyclohexanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable epoxide with iodine in the presence of a base, leading to the formation of the iodomethyl group. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxabicyclohexanone core can lead to the formation of different bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex bicyclic structures.
Applications De Recherche Scientifique
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The molecular targets and pathways involved can vary, but common mechanisms include covalent modification of active sites or allosteric regulation of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,5R)-1-(Bromomethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5R)-1-(Chloromethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5R)-1-(Fluoromethyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of the iodomethyl group, which can undergo specific reactions not possible with other halomethyl derivatives. This makes it a valuable compound for the synthesis of novel molecules and for studying specific chemical and biological processes.
Propriétés
Formule moléculaire |
C6H7IO2 |
|---|---|
Poids moléculaire |
238.02 g/mol |
Nom IUPAC |
(1R,5R)-1-(iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H7IO2/c7-3-6-1-4(6)2-9-5(6)8/h4H,1-3H2/t4-,6+/m0/s1 |
Clé InChI |
LYRPLZJIZVJNLF-UJURSFKZSA-N |
SMILES isomérique |
C1[C@@H]2[C@]1(C(=O)OC2)CI |
SMILES canonique |
C1C2C1(C(=O)OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



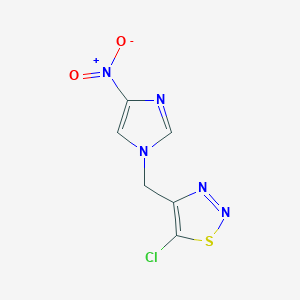


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
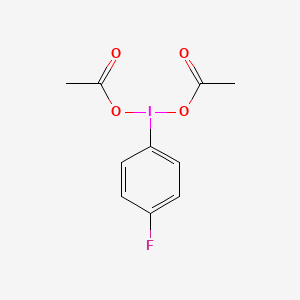
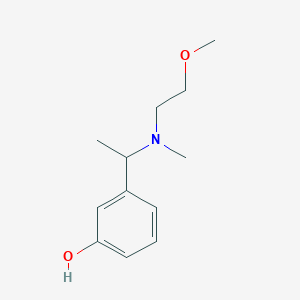
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
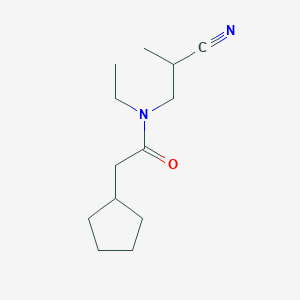

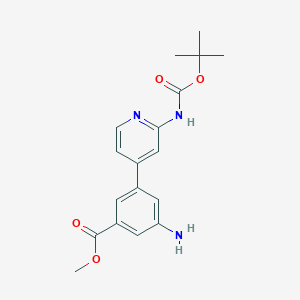
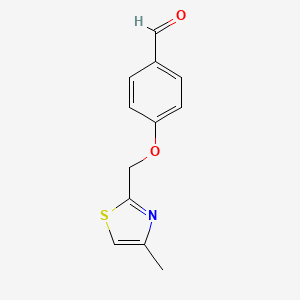
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
